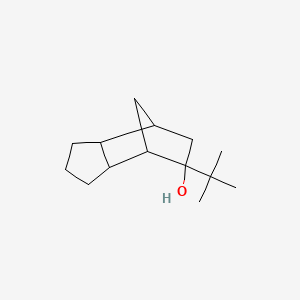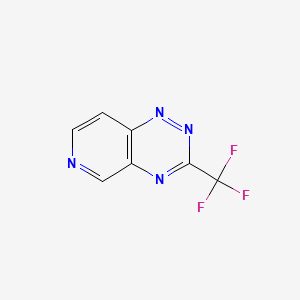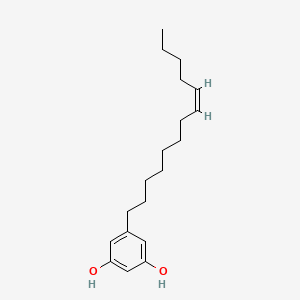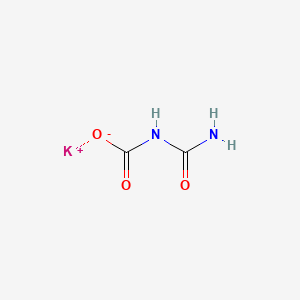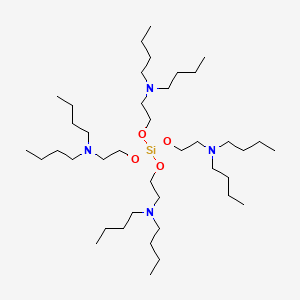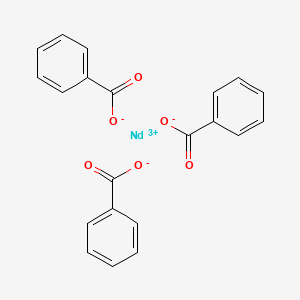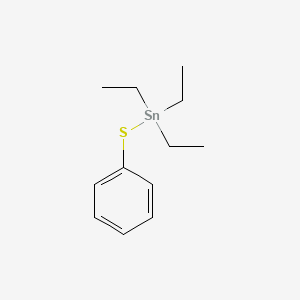
Stannane, triethyl(phenylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, triethyl(phenylthio)- is an organotin compound characterized by the presence of a tin atom bonded to three ethyl groups and a phenylthio group. This compound is part of the broader class of organotin compounds, which have diverse applications in organic synthesis, materials science, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of stannane, triethyl(phenylthio)- typically involves the reaction of triethylstannyl chloride with a phenylthio compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution reaction. The general reaction scheme is as follows:
Et3SnCl+PhSNa→Et3SnSPh+NaCl
Industrial Production Methods
Industrial production of stannane, triethyl(phenylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Stannane, triethyl(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler organotin compounds.
Substitution: The ethyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
Oxidation: Phenylsulfoxide or phenylsulfone derivatives.
Reduction: Simpler organotin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
科学的研究の応用
Stannane, triethyl(phenylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of stannane, triethyl(phenylthio)- involves its ability to form stable carbon-tin bonds, which are crucial in many organic reactions. The phenylthio group can participate in various chemical transformations, enhancing the compound’s reactivity and versatility. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Stannane, trimethyl(phenylthio)-: Similar structure but with methyl groups instead of ethyl groups.
Tributyl(phenylthio)stannane: Contains butyl groups instead of ethyl groups.
Triphenyl(phenylthio)stannane: Contains phenyl groups instead of ethyl groups.
Uniqueness
Stannane, triethyl(phenylthio)- is unique due to its specific combination of ethyl and phenylthio groups, which confer distinct reactivity and properties compared to other organotin compounds. Its balance of stability and reactivity makes it particularly useful in various synthetic and industrial applications.
特性
CAS番号 |
1012-56-2 |
|---|---|
分子式 |
C12H20SSn |
分子量 |
315.06 g/mol |
IUPAC名 |
triethyl(phenylsulfanyl)stannane |
InChI |
InChI=1S/C6H6S.3C2H5.Sn/c7-6-4-2-1-3-5-6;3*1-2;/h1-5,7H;3*1H2,2H3;/q;;;;+1/p-1 |
InChIキー |
WHCRCZJZCTWVBN-UHFFFAOYSA-M |
正規SMILES |
CC[Sn](CC)(CC)SC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




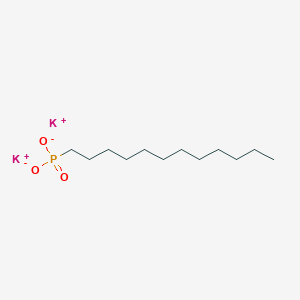


![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)

